Cas no 116-53-0 (2-Methylbutanoic acid)

2-Methylbutanoic acid structure
2-Methylbutanoic acid structure
Product Name:2-Methylbutanoic acid
CAS No:116-53-0
MF:C5H10O2
MW:102.131701946259
MDL:MFCD00002669
CID:35828
PubChem ID:24884519
Update Time:2025-07-25

2-Methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Methylbutanoic acid
    • (+/-)-2-Methylbutyric acid
    • Natural 2-Methyl Butyric Acid
    • 2-METHYLBUTYRIC ACID
    • D-2-methyl butyric acid
    • DL-2-Methylbutyric A
    • DL-2-Methylbutyric Acid
    • 2-Methybutyric acid
    • Active valeric acid
    • Butyric acid, 2-methyl-
    • Ethylmethylacetic acid
    • Methylethylacetic acid
    • NSC 7304
    • α-Methylbutyric acid
    • FEMA 2695
    • 2-Methylbutyri
    • 2-methylbutyric
    • 2-methylbutyrate
    • Hydroangelic acid
    • CARBOXYLIC ACID C5
    • RARECHEM AL BO 0094
    • 2-Methyl butyric acid
    • activevalericacid
    • SMR000112113
    • MLS001055480
    • MLSMR
    • MDL: MFCD00002669
    • Inchi: 1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)
    • InChI Key: WLAMNBDJUVNPJU-UHFFFAOYSA-N
    • SMILES: CCC(C(=O)O)C
    • BRN: 1720486

Computed Properties

  • Exact Mass: 101.06027
  • Monoisotopic Mass: 102.06808
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 68.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 37.3

Experimental Properties

  • Color/Form: Colorless to light yellow liquid, pungent and spicy smell of goat cheese, pleasant fruit aroma at low concentration, pungent taste.
  • Density: 0.936 g/mL at 25 °C(lit.)
  • Melting Point: -70 ºC
  • Boiling Point: 176-177 °C(lit.)
  • Flash Point: Fahrenheit: 165.2 ° f
    Celsius: 74 ° c
  • Refractive Index: n20/D 1.405(lit.)
  • Solubility: 20g/l
  • Water Partition Coefficient: 45 g/L (20 ºC)
  • PSA: 40.13
  • LogP: 1.11710
  • Solubility: Slightly soluble in water and glycerol, soluble in ethanol and propylene glycol.
  • Vapor Pressure: 0.5 mmHg ( 20 °C)
  • FEMA: 2695
  • pka: 4.8(at 25℃)

2-Methylbutanoic acid Security Information

  • Symbol: GHS05 GHS07
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H302,H312,H314
  • Warning Statement: P280,P305+P351+P338,P310
  • Hazardous Material transportation number:UN 3265
  • WGK Germany:1
  • Hazard Category Code: 21/22-34
  • Safety Instruction: 26-36/37/39-45
  • FLUKA BRAND F CODES:13
  • RTECS:EK7897000
  • Hazardous Material Identification: C
  • Storage Condition:0-6°C
  • Risk Phrases:R21/22;R34
  • Safety Term:S26;S36/37/39;S45
  • Packing Group:III
  • Hazard Level:8
  • HazardClass:8
  • PackingGroup:III
  • TSCA:Yes
  • Explosive Limit:1.6-7.3%(V)

2-Methylbutanoic acid Customs Data

  • HS CODE:29156090

2-Methylbutanoic acid Pricemore >>

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2-Methylbutanoic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
2.1 300 - 900 °C
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
4.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Production Method 2

Reaction Conditions
1.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Production Method 3

Reaction Conditions
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
2.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ;  2 min
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
3.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Production Method 5

Reaction Conditions
1.1 300 - 900 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
3.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
2.2 Reagents: Sodium chloride Solvents: Water ;  2 min
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
4.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium periodate Solvents: Water ;  10 min, rt
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
3.2 Reagents: Sodium chloride Solvents: Water ;  2 min
4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
4.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
5.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  24 h, rt
2.1 Reagents: Sodium periodate Solvents: Water ;  10 min, rt
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
4.2 Reagents: Sodium chloride Solvents: Water ;  2 min
5.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
5.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
6.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

2-Methylbutanoic acid Raw materials

2-Methylbutanoic acid Preparation Products

2-Methylbutanoic acid Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:116-53-0)2-Methyl butyric acid
Order Number:sfd17376
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:37
Price ($):discuss personally
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:116-53-0)2-METHYLBUTYRIC ACID
Order Number:LE11452;LE2469892;LE4757
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:05
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Email:18501500038@163.com
Amadis Chemical Company Limited
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(CAS:116-53-0)2-Methylbutanoic acid
Order Number:A1200876
Stock Status:in Stock
Quantity:2.5l
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:43
Price ($):305.0
Email:sales@amadischem.com

2-Methylbutanoic acid Related Literature

Additional information on 2-Methylbutanoic acid

Introduction to 2-Methylbutanoic Acid (CAS No. 116-53-0)

2-Methylbutanoic acid, also known as isovaleric acid, is a significant organic compound widely recognized for its diverse applications in the chemical and pharmaceutical industries. With a chemical formula of C₅H₁₀O₂, this compound belongs to the class of carboxylic acids and is characterized by its distinct fruity odor, which makes it valuable in various aromatic and flavoring applications. The CAS number 116-53-0 provides a unique identifier for this substance, ensuring precise classification and regulatory compliance in industrial and research settings.

The molecular structure of 2-Methylbutanoic acid consists of a four-carbon chain with a methyl group attached to the second carbon, resulting in a branched configuration. This structural feature contributes to its reactivity and functional versatility, making it a crucial intermediate in synthetic chemistry. The compound’s pKa value of approximately 4.8 indicates its moderate acidity, which is leveraged in various chemical reactions, including esterification and decarboxylation processes.

In recent years, 2-Methylbutanoic acid has garnered attention in the field of pharmaceutical research due to its potential biological activities. Studies have demonstrated its role as a precursor in the synthesis of certain bioactive molecules, including neurotransmitter analogs and antimicrobial agents. The compound’s ability to interact with biological systems has prompted investigations into its pharmacological properties, particularly in the context of central nervous system (CNS) modulation.

One of the most compelling areas of research involving 2-Methylbutanoic acid is its application in drug development. Researchers have explored its derivatives as potential candidates for treating neurological disorders. For instance, modified versions of this compound have shown promise in preclinical studies for their ability to modulate GABAergic pathways, which are implicated in conditions such as epilepsy and anxiety. The structural similarity of 2-Methylbutanoic acid to naturally occurring neuroactive compounds enhances its appeal as a pharmacological scaffold.

Moreover, the fragrance industry has long utilized 2-Methylbutanoic acid for its pleasant, buttery aroma. This characteristic makes it a popular component in perfumes, soaps, and food additives. The compound’s olfactory properties are attributed to its ability to stimulate specific olfactory receptors in the human nose, providing a sensory experience that is both familiar and appealing.

From an industrial perspective, 2-Methylbutanoic acid plays a pivotal role in the production of solvents and polymers. Its reactivity allows it to serve as a building block for more complex molecules, contributing to advancements in material science. For example, it is used in the synthesis of certain types of polyamides and resins that exhibit enhanced durability and thermal stability.

The environmental impact of 2-Methylbutanoic acid has also been studied extensively. While it is not classified as a hazardous substance under standard regulatory frameworks, its degradation products can influence aquatic ecosystems under certain conditions. Researchers are actively investigating sustainable methods for producing and disposing of this compound to minimize ecological footprints.

In conclusion, 2-Methylbutanoic acid (CAS No. 116-53-0) is a multifaceted compound with applications spanning pharmaceuticals, fragrances, and industrial chemistry. Its unique structural properties enable diverse functionalities, making it indispensable in modern chemical synthesis and product development. As research continues to uncover new applications and refine production techniques, the importance of this compound is likely to grow further.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:116-53-0)2-Methyl butyric acid
sfd17376
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:116-53-0)2-METHYLBUTYRIC ACID
LE11452;LE2469892;LE4757
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
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